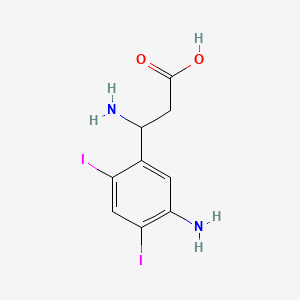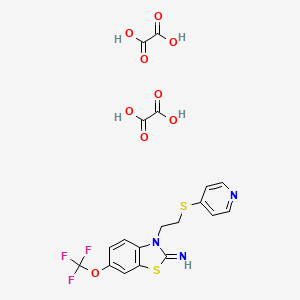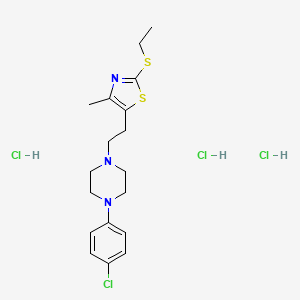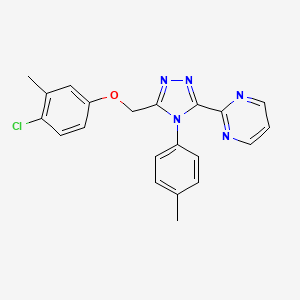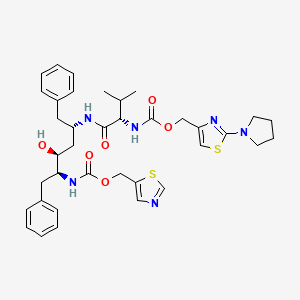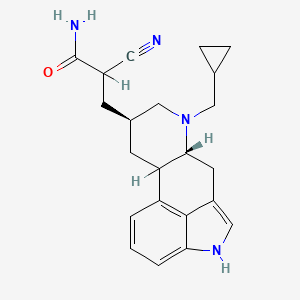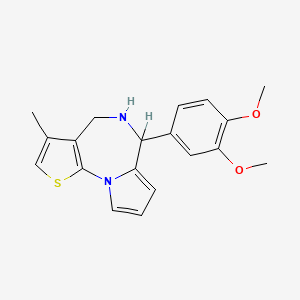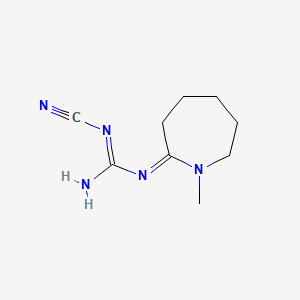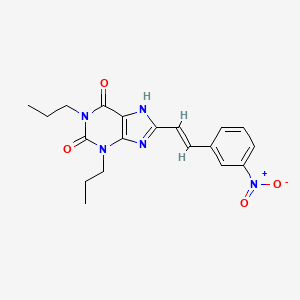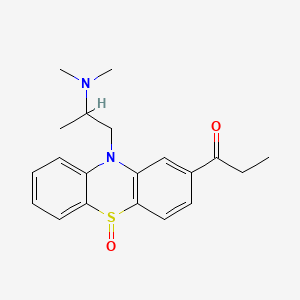
Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid is a complex organic compound characterized by the presence of bromine atoms and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The process begins with the controlled reaction of elemental bromine with phenol to produce 2,4,6-tribromophenol . This intermediate is then subjected to further reactions to introduce the propionic acid and carbamoyl groups under specific conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and as a preservative in wood treatment.
Mechanism of Action
The mechanism of action of Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and carbamoyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and wood preservative.
3-Formylphenylboronic Acid: Used as an intermediate in organic synthesis and has applications in medicinal chemistry.
Uniqueness: Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid is unique due to the presence of both bromine atoms and a carbamoyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
128595-48-2 |
|---|---|
Molecular Formula |
C10H7Br3NNaO3 |
Molecular Weight |
451.87 g/mol |
IUPAC Name |
sodium;3-(2,4,6-tribromo-3-carbamoylphenyl)propanoate |
InChI |
InChI=1S/C10H8Br3NO3.Na/c11-5-3-6(12)8(10(14)17)9(13)4(5)1-2-7(15)16;/h3H,1-2H2,(H2,14,17)(H,15,16);/q;+1/p-1 |
InChI Key |
MJZJNYQSRNMLEA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)N)Br)CCC(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


